5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol
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Overview
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol is a chemical compound that belongs to the family of phenolic compounds It is characterized by the presence of a formyl group and a dimethylaminocarbonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in an inert solvent.
Major Products Formed
Oxidation: 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-carboxyphenol.
Reduction: 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyphenol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylaminocarbonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid: Shares the dimethylaminocarbonyl group but lacks the formyl group.
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid: Contains a nicotinic acid moiety instead of a formyl group.
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol: Similar structure but with a methyl group instead of a formyl group .
Uniqueness
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both the formyl and dimethylaminocarbonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(20)12-5-3-11(4-6-12)13-7-8-14(10-18)15(19)9-13/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQVNHIQCJVURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685293 |
Source
|
Record name | 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-99-3 |
Source
|
Record name | 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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